molecular formula C18H17N5O3 B2903929 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876669-39-5

1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2903929
CAS RN: 876669-39-5
M. Wt: 351.366
InChI Key: CQBHVOGMCDOXRI-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as C16, is a synthetic compound that belongs to the class of imidazo[2,1-f]purine derivatives. C16 is an important compound in medicinal chemistry, and it has been extensively studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

C16 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, its purity can be easily determined by HPLC. However, C16 also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential toxicity and side effects are not well characterized.

Future Directions

There are several future directions for the study of C16. First, further studies are needed to elucidate its mechanism of action and its potential toxicity and side effects. Second, the therapeutic potential of C16 needs to be further explored in preclinical and clinical studies. Third, the development of new derivatives of C16 with improved pharmacological properties is an area of active research. Fourth, the use of C16 as a tool compound for the study of various biological processes, including cell cycle regulation and apoptosis, is an area of potential interest. Finally, the development of new methods for the synthesis of C16 is an area of ongoing research.

Synthesis Methods

The synthesis of C16 involves the reaction of 2-phenyl-1H-imidazo[2,1-f]purin-4(5H)-one with ethyl acetoacetate in the presence of sodium hydride and DMF (dimethylformamide) as a solvent. The reaction yields 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as the final product. The purity of the compound is determined by HPLC (High-Performance Liquid Chromatography).

Scientific Research Applications

C16 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal properties. C16 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, C16 has been shown to have antifungal activity against Candida albicans.

properties

IUPAC Name

4,7-dimethyl-2-(2-oxopropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-11-9-21-14-15(19-17(21)23(11)13-7-5-4-6-8-13)20(3)18(26)22(16(14)25)10-12(2)24/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBHVOGMCDOXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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